2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Overview
Description
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, and their interaction with pyrrolidine derivatives can lead to a range of therapeutic effects .
Mode of Action
It is known that compounds containing the pyrrolidine nucleus can interact with their targets in a way that leads to changes in the function of these targets . This interaction can result in a variety of biological activities, depending on the specific targets involved .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, can affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the physicochemical parameters of compounds containing a pyrrolidine ring can be modified to obtain the best adme/tox results for drug candidates . These properties can significantly impact the bioavailability of the compound .
Result of Action
It is known that compounds containing the pyrrolidine nucleus can have a broad spectrum of biological activities . These activities can result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved .
Action Environment
It is known that the action of compounds containing a pyrrolidine ring can be influenced by various environmental factors . These factors can include the physiological environment within the body, as well as external environmental conditions .
Biochemical Analysis
Biochemical Properties
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrrolidine-based enzymes, which are involved in numerous metabolic pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes . Additionally, it affects cellular signaling pathways, which can lead to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, further influencing cellular functions. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in molecular biology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to changes in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound’s influence on metabolic flux and metabolite levels has been a subject of interest, as it can provide insights into its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within cells. These interactions are crucial for its activity and function.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity. The compound is directed to specific compartments or organelles within the cell, often through targeting signals or post-translational modifications . This localization is essential for its function and can influence its overall efficacy in biochemical applications.
Properties
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-14-7-9-4-5-11(6-9)8(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHRPWBFUPKIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.